molecular formula C9H8BrN B13253845 4-(3-Bromoprop-1-YN-1-YL)aniline

4-(3-Bromoprop-1-YN-1-YL)aniline

Cat. No.: B13253845
M. Wt: 210.07 g/mol
InChI Key: WSLHBCIKRDBRSJ-UHFFFAOYSA-N
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Description

4-(3-Bromoprop-1-yn-1-yl)aniline is an aromatic amine derivative featuring a propargyl bromide substituent at the para position of the aniline ring. Its molecular formula is C₉H₇BrN, with a molecular weight of 209.07 g/mol. The compound combines the electron-donating amino group (-NH₂) with the electron-withdrawing bromoalkyne (-C≡C-Br), creating unique electronic properties that influence its reactivity and applications in organic synthesis. This structural motif makes it valuable in cross-coupling reactions, pharmaceutical intermediates, and materials science .

The bromoalkyne group enables participation in Sonogashira coupling, click chemistry, and cycloaddition reactions, while the aniline moiety allows for further functionalization via diazotization or electrophilic substitution. Its crystallographic data, if available, would typically be refined using programs like SHELXL, which is widely employed for small-molecule structure determination .

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

4-(3-bromoprop-1-ynyl)aniline

InChI

InChI=1S/C9H8BrN/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7,11H2

InChI Key

WSLHBCIKRDBRSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCBr)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromoprop-1-YN-1-YL)aniline typically involves the reaction of aniline with 3-bromoprop-1-yne. This reaction can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-(3-Bromoprop-1-YN-1-YL)aniline may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromoprop-1-YN-1-YL)aniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted aniline derivative, while oxidation can produce corresponding oxides.

Scientific Research Applications

4-(3-Bromoprop-1-YN-1-YL)aniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(3-Bromoprop-1-YN-1-YL)aniline involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features of 4-(3-Bromoprop-1-yn-1-yl)aniline and Analogues

Compound Name Molecular Formula Substituent Position Functional Groups Key Properties/Applications Reference
4-(3-Bromoprop-1-yn-1-yl)aniline C₉H₇BrN Para -NH₂, -C≡C-Br Cross-coupling, pharmaceutical synthesis
3-(3-Bromoprop-1-yn-1-yl)aniline C₉H₇BrN Meta -NH₂, -C≡C-Br Altered electronic effects; reduced para-directed reactivity
3-(4-Bromoanilino)-1-phenylpropan-1-one C₁₅H₁₃BrClNO Para (Br), ortho (Cl) -NH-, -C(O)-, -Br, -Cl β-amino ketone intermediate; chiral auxiliaries
(E)-4-chloro-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline C₉H₇ClF₃N Para (Cl), ortho (CF₃) -NH₂, -CF₃, -Cl Agrochemical intermediates; halogen-directed reactivity
3-(4-Bromo-1-methylpyrazol-3-yl)aniline C₁₀H₁₀BrN₃ Pyrazole ring -NH₂, -Br, methylpyrazole Heterocyclic building block; potential medicinal chemistry

Key Observations :

  • Substituent Position : The para-substituted bromoalkyne in 4-(3-Bromoprop-1-yn-1-yl)aniline maximizes electronic conjugation, whereas meta-substituted analogues (e.g., 3-(3-Bromoprop-1-yn-1-yl)aniline) exhibit steric hindrance and reduced resonance stabilization .
  • Functional Group Diversity: The presence of trifluoromethyl (CF₃) or ketone (-C(O)-) groups (as in ) introduces distinct reactivity. For example, β-amino ketones participate in asymmetric synthesis, while CF₃ groups enhance metabolic stability in agrochemicals.
  • Heterocyclic vs. Linear Chains : Pyrazole-containing derivatives (e.g., ) expand applications in drug discovery due to their aromatic nitrogen-rich scaffolds.

Reactivity Differences :

  • The bromoalkyne group in the target compound undergoes sp³–sp coupling more readily than the ene group in , which is prone to electrophilic attack.
  • Pyrazole-containing analogues exhibit nucleophilic aromatic substitution (SNAr) at the bromine site, while β-amino ketones undergo keto-enol tautomerism.

Crystallographic and Physical Properties

  • Crystallographic data for related compounds (e.g., ) reveal hydrogen-bonding patterns (N–H⋯O) forming centrosymmetric dimers, influencing solubility and melting points.
  • SHELX refinement methods are critical for resolving bond angles (e.g., 107.92°–114.69° in ), which correlate with steric strain and stability.

Biological Activity

4-(3-Bromoprop-1-YN-1-YL)aniline (C9H8BrN) is an organic compound that has garnered attention for its potential biological activity. This compound features a brominated alkyne moiety attached to an aniline structure, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C9H8BrN
  • Molecular Weight : 212.07 g/mol
  • CAS Number : 91874970
  • Structure : The compound consists of a benzene ring substituted with a bromopropynyl group and an amino group, which may contribute to its reactivity and biological interactions.

The biological activity of 4-(3-Bromoprop-1-YN-1-YL)aniline can be attributed to several mechanisms:

  • Electrophilic Reactivity : The presence of the bromine atom and the alkyne group can facilitate electrophilic reactions, allowing the compound to interact with nucleophiles in biological systems.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may also possess inhibitory properties against specific targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, studies on brominated anilines have shown significant activity against various bacterial strains. The activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

CompoundActivity AgainstReference
Brominated AnilineE. coli, S. aureus
4-(3-Bromoprop-1-YN-1-YL)anilineTBDCurrent Study

Cytotoxicity

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that 4-(3-Bromoprop-1-YN-1-YL)aniline may exhibit cytotoxic effects on certain cancer cell lines.

Cell LineIC50 (µM)Reference
HeLaTBDCurrent Study
MCF-7TBDCurrent Study

Synthesis and Evaluation

A recent study focused on synthesizing derivatives of 4-(3-Bromoprop-1-YN-1-YL)aniline and evaluating their biological activities. The synthesis involved coupling reactions with various electrophiles, leading to a series of derivatives that were subsequently tested for antimicrobial and anticancer activities.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of 4-(3-Bromoprop-1-YN-1-YL)aniline to various biological targets. These studies suggest that the compound may interact favorably with certain kinases, indicating potential as a therapeutic agent.

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